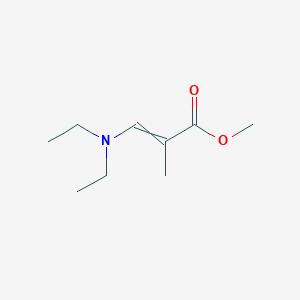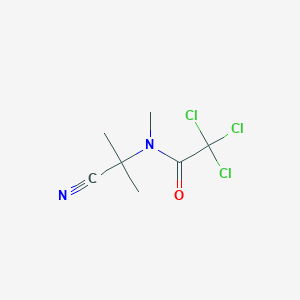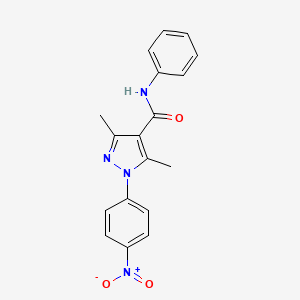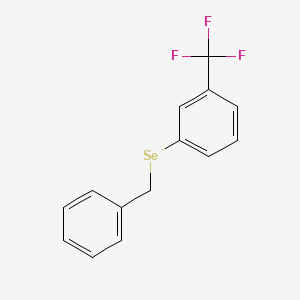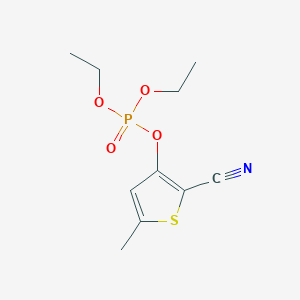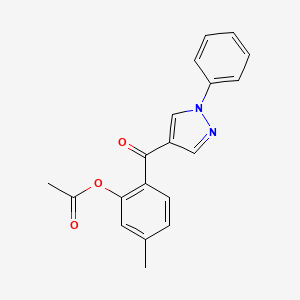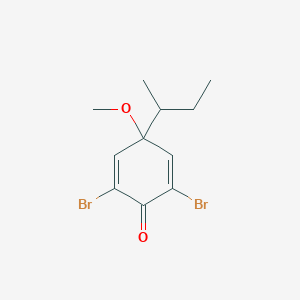
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes bromine atoms, a butyl group, and a methoxy group attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, followed by the introduction of the butyl and methoxy groups. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the substitution reactions. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexadienone derivatives with reduced bromine content.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexadienones, quinones, and other derivatives with modified functional groups. These products can have different properties and applications based on their structure.
科学的研究の応用
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atoms and other functional groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-(dimethylamino)butan-2-ylphenol
- 2,6-Dibromo-4-(butan-2-yl)-1,3-benzoxazol-2-yl aniline
Uniqueness
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of bromine atoms, butyl group, and methoxy group attached to a cyclohexadienone ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
61306-35-2 |
|---|---|
分子式 |
C11H14Br2O2 |
分子量 |
338.04 g/mol |
IUPAC名 |
2,6-dibromo-4-butan-2-yl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Br2O2/c1-4-7(2)11(15-3)5-8(12)10(14)9(13)6-11/h5-7H,4H2,1-3H3 |
InChIキー |
CGWBKEDBYCBWOV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


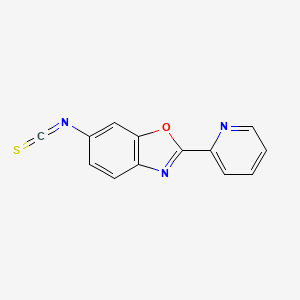
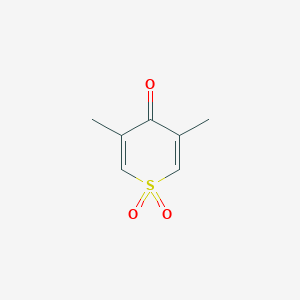
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
